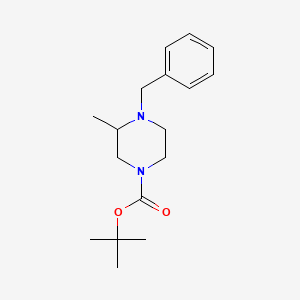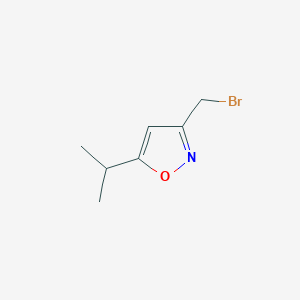
3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole is a heterocyclic organic compound featuring a bromomethyl group and an isopropyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole typically involves the bromination of a precursor compound. One common method is the bromination of 5-propan-2-yl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(azidomethyl)-5-propan-2-yl-1,2-oxazole, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Biology: The compound can be used to study the effects of brominated heterocycles on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-1,2-oxazole: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.
5-Methyl-3-(bromomethyl)-1,2-oxazole: Similar structure but with a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
3-(Chloromethyl)-5-propan-2-yl-1,2-oxazole: Similar compound with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-5-propan-2-yl-1,2-oxazole is unique due to the presence of both a bromomethyl group and an isopropyl group on the oxazole ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H10BrNO |
|---|---|
Peso molecular |
204.06 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3 |
Clave InChI |
UTZOUOHNKMIFAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NO1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


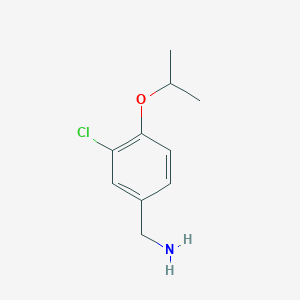
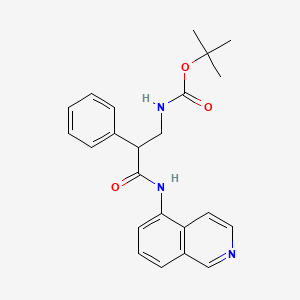

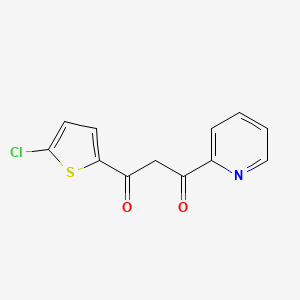
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
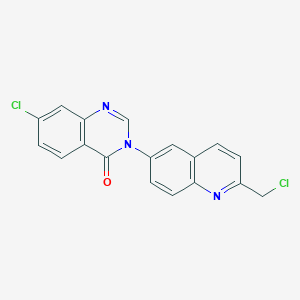
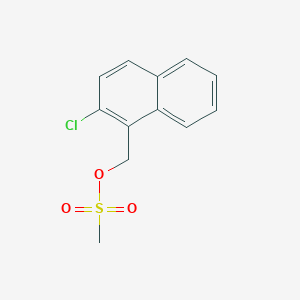
![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
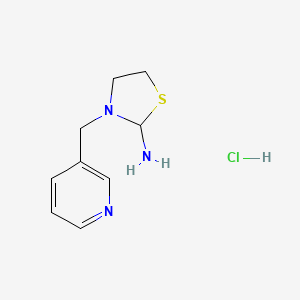
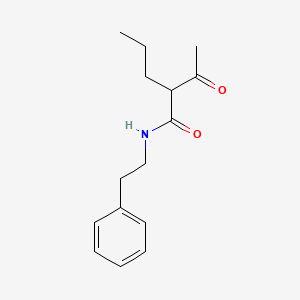
![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)
![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
